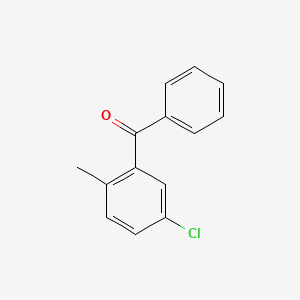
(5-Chloro-2-methylphenyl)phenylmethanone
Cat. No. B8671687
Key on ui cas rn:
33184-55-3
M. Wt: 230.69 g/mol
InChI Key: MEILSOQVXNYFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03947585
Procedure details


The starting material is prepared as follows: The mixture of 68 g of 5-chloro-2-methylbenzoic acid and 170 ml of thionyl chloride is refluxed for 1 hour, evaporated under reduced pressure and the residual acid chloride dried in a high vacuum. It is taken up in 500 ml of benzene and the solution added dropwise to the suspension of 100 g of anhydrous aluminum chloride and 600 ml of benzene while stirring and cooling with an ice bath. Thereupon the bath is removed and the mixture stirred at room temperature for 16 hours. It is combined with some ice, followed by 340 ml of 2N hydrochloric acid and the mixture stirred for a half hour. It is diluted with diethyl ether, the organic layer separated and washed with 5% sodium hydroxide and saturated aqueous sodium chloride, dried and evaporated under reduced pressure, to yield the 5-chloro-2-methylbenzophenone showing in the I.R. spectrum a strong band at 1660 cm-1.


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O>S(Cl)(Cl)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:10]=1)=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
68 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)C
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The starting material is prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the residual acid chloride dried in a high vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution added dropwise to the suspension of 100 g of anhydrous aluminum chloride and 600 ml of benzene
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling with an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereupon the bath is removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at room temperature for 16 hours
|
|
Duration
|
16 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for a half hour
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
It is diluted with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 5% sodium hydroxide and saturated aqueous sodium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
